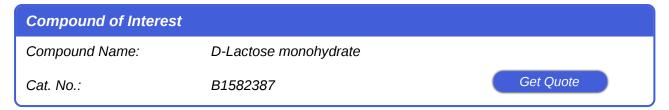


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Application Notes and Protocols: D-Lactose Monohydrate in Tablet Formulation Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **D-Lactose monohydrate**, a cornerstone excipient in the pharmaceutical industry for tablet formulation. Its widespread use is attributed to its cost-effectiveness, availability, bland taste, low hygroscopicity, excellent physical and chemical stability, and water solubility.[1][2][3][4][5] This document outlines its various grades, key properties, and detailed protocols for its application in direct compression and wet granulation methods.

Physicochemical Properties and Grades of D-Lactose Monohydrate

D-Lactose monohydrate is a disaccharide composed of D-galactose and D-glucose.[2] It exists in different forms, with crystalline α -lactose monohydrate being the most common for pharmaceutical applications.[2] Various grades are commercially available, each with distinct physical properties tailored for specific formulation needs.[2]

Table 1: Typical Physicochemical Properties of **D-Lactose Monohydrate** Grades



Property	Milled Grades (e.g., GranuLac® 70, 140, 200)	Sieved Grades	Spray-Dried Grades (e.g., FlowLac® 100)	Anhydrous Lactose (e.g., SuperTab 21AN)
Primary Particle Form	Sharp-edged crystals	Crystalline	Spherical agglomerates[1] [6]	Crystalline (mainly β- lactose)[6]
Typical Particle Size (μm)	10 - 120[7]	Varies by mesh size	100 - 200	Varies
Flowability	Poor to fair[1][5]	Good	Excellent[1][6]	Good to Excellent[8]
Bulk Density (g/cm³)	~0.5 - 0.6	~0.6 - 0.8	~0.6 - 0.7	~0.7 - 0.8[8]
Tapped Density (g/cm³)	~0.8 - 0.9	~0.8 - 0.9	~0.7 - 0.8	~0.8 - 0.9[8]
Compressibility	Good (inherent) but limited by poor flow[6]	Requires a binder	Excellent[4][6]	Excellent[6][9]
Primary Compaction Mechanism	Brittle Fracture[6]	Brittle Fracture	Fragmentation and Plastic Deformation[9]	Brittle Fracture[6]
Recommended Manufacturing Process	Wet Granulation	Wet Granulation, Capsule/sachet filling	Direct Compression, Dry Granulation[10]	Direct Compression[2]

Application in Tablet Manufacturing Processes

D-Lactose monohydrate is a versatile excipient suitable for the two primary methods of tablet production: direct compression and wet granulation.

Direct Compression (DC)



Direct compression is a streamlined and cost-effective method for tablet manufacturing.[1] It requires excipients with excellent flowability and compressibility.[1] Spray-dried and anhydrous grades of lactose are specifically designed for this purpose.[2]

- Spray-dried lactose consists of spherical agglomerates of fine lactose crystals, which impart excellent flow and compaction properties.[1][6]
- Anhydrous lactose, primarily composed of β-lactose, also demonstrates superior compaction characteristics.[6]

Experimental Protocol 1: Tablet Formulation by Direct Compression

Objective: To prepare tablets using **D-Lactose monohydrate** (spray-dried grade) by the direct compression method and evaluate their physical properties.

Materials:

- Active Pharmaceutical Ingredient (API)
- Spray-dried **D-Lactose Monohydrate** (e.g., FlowLac® 100)
- Microcrystalline Cellulose (MCC) (as a binder/diluent)
- Croscarmellose Sodium (as a superdisintegrant)
- Magnesium Stearate (as a lubricant)

Equipment:

- V-blender or Turbula mixer
- Single-punch or Rotary tablet press
- Tablet hardness tester
- Friability tester



- Disintegration tester
- Analytical balance

Methodology:

- Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40 or #60) to ensure uniformity and break up any agglomerates.
- Blending:
 - Geometrically mix the API with a portion of the **D-Lactose monohydrate**.
 - Add the remaining **D-Lactose monohydrate** and Microcrystalline Cellulose to the blender and mix for 10-15 minutes.
 - Add the Croscarmellose Sodium and mix for another 5 minutes.
 - Finally, add the Magnesium Stearate and blend for a short duration (2-3 minutes) to avoid over-lubrication, which can negatively impact tablet hardness.
- Compression:
 - Load the final powder blend into the hopper of the tablet press.
 - Set the desired tablet weight, hardness, and thickness parameters.
 - Compress the blend into tablets.
- Evaluation:
 - Weight Variation: Weigh 20 tablets individually and calculate the average weight and standard deviation.
 - Hardness (Crushing Strength): Measure the force required to break at least 10 tablets using a hardness tester.



- Friability: Weigh a sample of tablets, place them in the friabilator, and rotate for a set number of revolutions (e.g., 100). Re-weigh the tablets and calculate the percentage of weight loss. A loss of less than 1% is generally considered acceptable.
- Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus and measure the time it takes for all tablets to disintegrate completely in the specified medium (e.g., water at 37°C).

Wet Granulation

Wet granulation is a process used to improve the flow and compression characteristics of powder blends, especially for formulations with poor flowability or high drug loading.[1][10] Milled and sifted grades of α -lactose monohydrate are commonly used in this method.[2][11] The process involves the addition of a liquid binder to the powder mixture to form granules.

Experimental Protocol 2: Tablet Formulation by Wet Granulation

Objective: To prepare granules and subsequently tablets using **D-Lactose monohydrate** (milled grade) by the wet granulation method.

Materials:

- Active Pharmaceutical Ingredient (API)
- Milled D-Lactose Monohydrate (e.g., GranuLac® 200)
- Starch or Polyvinylpyrrolidone (PVP) K-30 (as a binder)
- Purified Water or Ethanol-Water mixture (as a granulating fluid)
- Croscarmellose Sodium (as a disintegrant)
- Magnesium Stearate (as a lubricant)
- Talc (as a glidant)

Equipment:



- High-shear or low-shear granulator/mixer
- Fluid bed dryer or tray dryer
- Sieve or oscillating granulator
- V-blender or Turbula mixer
- Tablet press and evaluation equipment (as in Protocol 1)

Methodology:

- Dry Mixing: Blend the API, D-Lactose monohydrate, and a portion of the disintegrant in the granulator.
- Granulation:
 - Prepare the binder solution by dissolving the binder (e.g., PVP K-30) in the granulating fluid.
 - Slowly add the binder solution to the dry powder mix while the granulator is running until a suitable wet mass is formed (endpoint can be determined by the "snowball" test).
- Wet Milling: Pass the wet mass through a coarse sieve to produce wet granules.
- Drying: Dry the granules in a fluid bed dryer or tray dryer until the desired moisture content is achieved (typically 1-2%).
- Dry Milling: Mill the dried granules to the desired particle size distribution.
- Final Blending:
 - Transfer the sized granules to a blender.
 - Add the remaining portion of the disintegrant and the glidant (talc) and mix for 5-10 minutes.
 - Add the lubricant (Magnesium Stearate) and blend for a final 2-3 minutes.



• Compression and Evaluation: Follow steps 3 and 4 from the Direct Compression protocol.

Visualizing Workflows and Relationships

The following diagrams illustrate the key processes and relationships in tablet formulation using **D-Lactose monohydrate**.

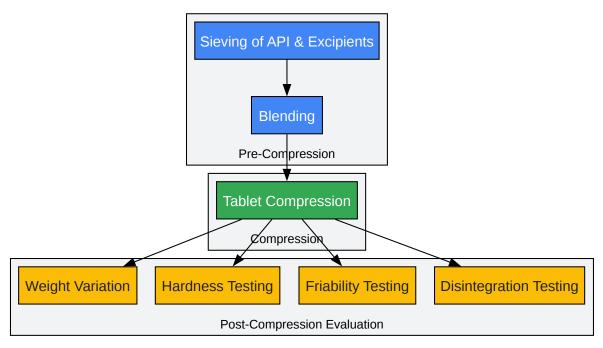


Figure 1: Tablet Formulation Workflow via Direct Compression

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Caption: Workflow for Direct Compression Tablet Manufacturing.



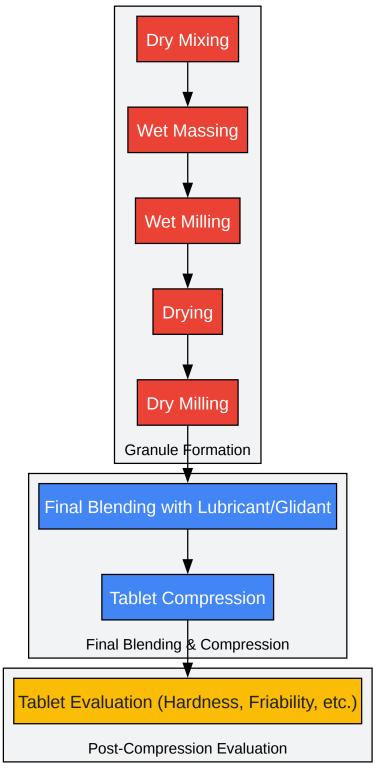


Figure 2: Tablet Formulation Workflow via Wet Granulation

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Caption: Workflow for Wet Granulation Tablet Manufacturing.



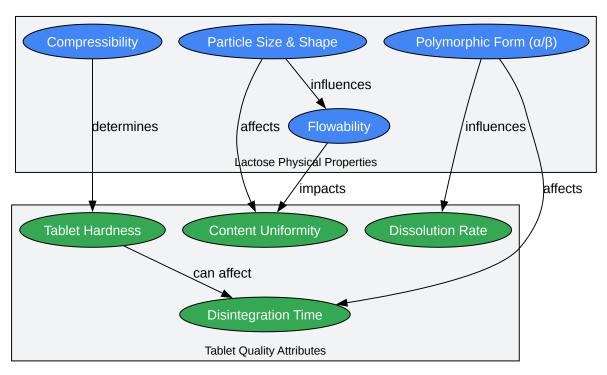


Figure 3: Impact of Lactose Properties on Tablet Quality

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Caption: Relationship between Lactose Properties and Tablet Attributes.

Stability Considerations

D-Lactose monohydrate is generally considered chemically and physically stable.[1] However, a few considerations are noteworthy:

 Maillard Reaction: Lactose can undergo a Maillard reaction (browning) in the presence of primary amine drugs, which can lead to discoloration and degradation of the API.[12] The anhydrous form of lactose is less prone to this reaction.[12]



Moisture Sensitivity: While lactose itself has low hygroscopicity, the "monohydrate" form
contains bound water.[2][4] However, studies have shown that this bound water does not
necessarily accelerate the degradation of moisture-sensitive drugs compared to anhydrous
lactose.[13]

Conclusion

D-Lactose monohydrate remains an indispensable excipient in tablet formulation due to its versatility, functionality, and cost-effectiveness. The selection of the appropriate grade of lactose is critical and should be based on the chosen manufacturing process (direct compression or wet granulation) and the specific requirements of the drug formulation. The protocols and information provided herein serve as a foundational guide for researchers and formulation scientists in the development of robust and effective solid oral dosage forms.

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